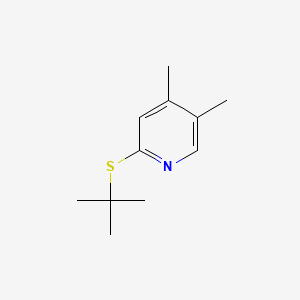
2-Tert-butylsulfanyl-4,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylsulfanyl-4,5-dimethylpyridine is an organic compound with the molecular formula C₁₁H₁₇NS. It is a derivative of lutidine, which is a dimethyl-substituted pyridine. This compound is characterized by the presence of a tert-butylmercapto group attached to the 4 and 5 positions of the lutidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-4,5-dimethylpyridine typically involves the reaction of 4,5-lutidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The reaction can be represented as follows:
4,5-Lutidine+Tert-butylthiolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylsulfanyl-4,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylmercapto group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted lutidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylsulfanyl-4,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Tert-butylsulfanyl-4,5-dimethylpyridine involves its interaction with specific molecular targets. The tert-butylmercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar structural features but lacking the tert-butylmercapto group.
2,4-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
3,5-Lutidine: A lutidine derivative with methyl groups at the 3 and 5 positions.
Uniqueness
2-Tert-butylsulfanyl-4,5-dimethylpyridine is unique due to the presence of the tert-butylmercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
18794-51-9 |
|---|---|
Molekularformel |
C11H17NS |
Molekulargewicht |
195.324 |
IUPAC-Name |
2-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-10(12-7-9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
BWBRWDDRRDAUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)
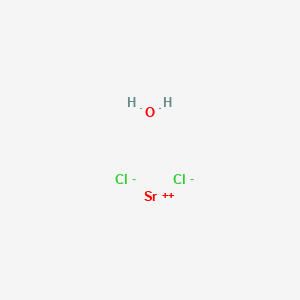
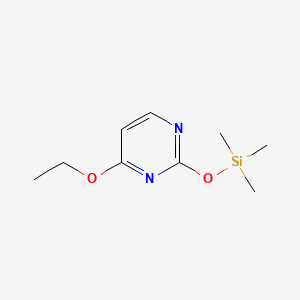

![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
![TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me](/img/structure/B579748.png)
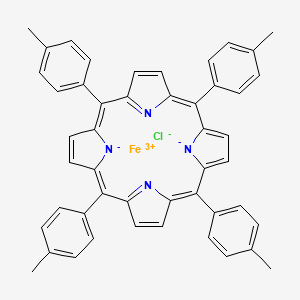

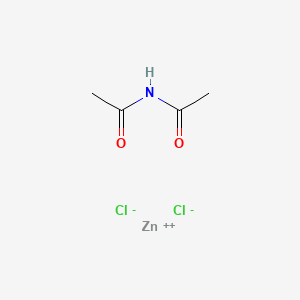
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)

![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)
